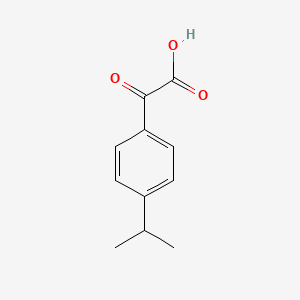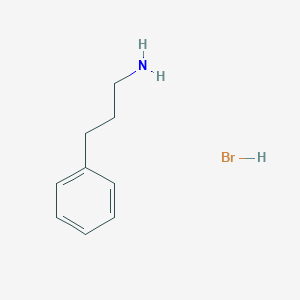
3-Chloro-1-(2,3-difluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-(2,3-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H7ClF2O It is a chlorinated ketone derivative, characterized by the presence of a chloro group and two fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,3-difluorophenyl)propan-1-one typically involves the chlorination of 1-(2,3-difluorophenyl)propan-1-one. One common method includes the reaction of 1-(2,3-difluorophenyl)propan-1-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H7F2O+SOCl2→C9H7ClF2O+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1-(2,3-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia (NH3) or primary amines (RNH2) under basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amines or thiols.
Reduction: Formation of 3-chloro-1-(2,3-difluorophenyl)propan-1-ol.
Oxidation: Formation of 3-chloro-1-(2,3-difluorophenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-(2,3-difluorophenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds, including those with anti-inflammatory or analgesic properties.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-(2,3-difluorophenyl)propan-1-one involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone group can participate in reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-1-(2,4-difluorophenyl)propan-1-one
- 3-Chloro-1-(3,4-difluorophenyl)propan-1-one
- 1-Chloro-3-(2,3-difluorophenyl)propan-2-one
Uniqueness
3-Chloro-1-(2,3-difluorophenyl)propan-1-one is unique due to the specific positioning of the chloro and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes
Eigenschaften
Molekularformel |
C9H7ClF2O |
|---|---|
Molekulargewicht |
204.60 g/mol |
IUPAC-Name |
3-chloro-1-(2,3-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7ClF2O/c10-5-4-8(13)6-2-1-3-7(11)9(6)12/h1-3H,4-5H2 |
InChI-Schlüssel |
OTVRLARBYBNRQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)




![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)

![(2R,4S)-3-[(R)-(i-propyl)(1-Methyl-1H-iMidazol-2-yl)Methyl]-4-(i-propyl)-2-Methoxyoxazolidine](/img/structure/B12091203.png)

![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)
![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)

